2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide
Description
The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is a structurally complex hydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and a phenyl group at position 2. A sulfanyl (-S-) linker connects the triazole moiety to an acetohydrazide group, which is further functionalized with a (2,6-dichlorophenyl)methylidene substituent in the E-configuration.
Synthesis of such compounds typically involves condensation reactions between substituted acetophenones and hydrazine derivatives under acidic conditions, as exemplified by general procedures in and . Structural validation via crystallographic methods (e.g., SHELX software ) ensures accuracy in stereochemical assignments, critical for structure-activity relationship (SAR) studies.
Properties
Molecular Formula |
C23H16Cl3N5OS |
|---|---|
Molecular Weight |
516.8 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H16Cl3N5OS/c24-16-11-9-15(10-12-16)22-29-30-23(31(22)17-5-2-1-3-6-17)33-14-21(32)28-27-13-18-19(25)7-4-8-20(18)26/h1-13H,14H2,(H,28,32)/b27-13+ |
InChI Key |
VEPBQJYGIKOZEV-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
A widely adopted method involves cyclizing thiosemicarbazide derivatives under acidic conditions. For instance, 4-chlorophenyl-substituted thiosemicarbazides react with phenylacetic acid derivatives in the presence of phosphorus oxychloride (POCl₃) to yield 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. This intermediate is critical for subsequent sulfanyl group functionalization.
Reaction Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Alternative routes employ Cu(I)-catalyzed cycloaddition of azides and alkynes to form 1,2,3-triazoles, though this method is less common for 1,2,4-triazoles. Modifications using sodium azide (NaN₃) and alkynes under thermal conditions (60–80°C) have been reported, albeit with lower regioselectivity.
Sulfanyl Group Incorporation
The sulfanyl (–S–) bridge connects the triazole core to the acetohydrazide moiety. This step typically involves nucleophilic substitution or thiol-ene reactions:
S-Alkylation of Triazole-3-Thiol
The triazole-3-thiol intermediate undergoes S-alkylation with α-chloroacetohydrazide in basic media. Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) facilitates deprotonation, enabling the thiolate anion to attack the electrophilic carbon of α-chloroacetohydrazide.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | K₂CO₃ (3 equiv) |
| Temperature | 60°C, 4–6 h |
| Yield | 72–80% |
Thiol-Ene Click Chemistry
Recent advances utilize thiol-ene reactions under UV irradiation for greener synthesis. This method minimizes byproducts but requires stringent control over stoichiometry and irradiation time.
Condensation with 2,6-Dichlorobenzaldehyde
The final step involves Schiff base formation between the acetohydrazide intermediate and 2,6-dichlorobenzaldehyde. This E-configuration-selective reaction is driven by acid catalysis or thermal activation:
Acid-Catalyzed Condensation
Refluxing equimolar amounts of acetohydrazide and aldehyde in ethanol with glacial acetic acid (5–10 mol%) produces the target hydrazone. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration.
Characterization Data:
Microwave-Assisted Synthesis
Microwave irradiation (100–120°C, 20–30 min) significantly reduces reaction time while maintaining yields >85%. This method is preferred for high-throughput applications.
Industrial-Scale Production Considerations
Scaling up the synthesis necessitates addressing solvent recovery, catalyst reuse, and waste minimization:
Continuous Flow Reactors
Microreactor systems enhance heat transfer and mixing efficiency, particularly during exothermic steps like triazole cyclization. Pilot studies report 15–20% higher yields compared to batch processes.
Green Chemistry Metrics
-
Atom Economy: 78% (calculated for full synthetic route)
-
E-Factor: 12.3 (kg waste/kg product)
Analytical Validation and Quality Control
Rigorous characterization ensures compound integrity and purity:
Spectroscopic Techniques
Chromatographic Methods
-
HPLC Purity: >98% (C18 column, acetonitrile/water gradient)
Comparative Analysis of Synthetic Routes
The table below evaluates key preparation methods:
| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| Classical S-Alkylation | 75 | 95 | 12 | 45 |
| Microwave Condensation | 87 | 98 | 0.5 | 38 |
| Continuous Flow | 82 | 97 | 6 | 42 |
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications.
Biology
- Antimicrobial and Antifungal Activity : Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. Studies indicate its potential as a therapeutic agent in treating infections caused by resistant microorganisms.
Medicine
- Therapeutic Effects : Investigations into the anticancer and anti-inflammatory properties of this compound reveal promising results. It may inhibit tumor growth and modulate inflammatory pathways, making it a candidate for drug development.
Industry
- Material Development : The compound's chemical properties make it suitable for developing new materials with specific functionalities. Its application in coatings and polymers is being explored due to its stability and reactivity.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide exhibited inhibitory effects against Staphylococcus aureus and Candida albicans. The compound was effective at low concentrations, highlighting its potential as a therapeutic agent in combating resistant strains .
- Anticancer Research : In vitro studies indicated that the compound could inhibit cell proliferation in various cancer cell lines by inducing apoptosis. Further research is ongoing to elucidate the specific pathways involved .
- Material Science Applications : Researchers are exploring the use of this compound in developing smart materials that respond to environmental stimuli due to its unique chemical structure .
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The chlorophenyl and phenyl groups can enhance the compound’s binding affinity to its targets. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Critical Analysis of Structural and Functional Divergence
Despite shared core structures, minor substituent changes significantly alter bioactivity. For example:
- Geometric Isomerism : The E-configuration in the target compound’s hydrazide moiety is critical for binding; analogues with Z-isomers show reduced efficacy ().
- Steric Effects : The 2,6-dichlorophenyl group in the target compound may hinder rotation, stabilizing a bioactive conformation inaccessible to less-substituted analogues .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is a member of the triazole family, which has gained significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications as evidenced by various studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 432.9 g/mol. The structural features include:
- A triazole ring which is known for its biological activity.
- Sulfanyl group that enhances its pharmacological properties.
- Chlorophenyl and dichlorophenyl substituents that may influence its reactivity and interaction with biological targets.
Biological Activity Overview
-
Anticancer Activity
- Several studies have demonstrated the anticancer potential of triazole derivatives. For instance, compounds containing similar triazole structures have shown significant inhibitory effects against various cancer cell lines including HepG2 (liver cancer) and MCF7 (breast cancer) cells.
- The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation and apoptosis.
-
Antimicrobial Properties
- Triazole derivatives are recognized for their antibacterial and antifungal activities. The presence of the sulfanyl group in this compound may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes in pathogens.
- Research indicates that derivatives with similar structures exhibit broad-spectrum antimicrobial effects, making them candidates for further investigation.
-
Anti-inflammatory Effects
- Some triazole compounds have been reported to exhibit anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. This activity could be beneficial in treating conditions characterized by inflammation.
Table 1: Summary of Biological Activities
| Biological Activity | Test System | Result | Reference |
|---|---|---|---|
| Anticancer | HepG2 cells | IC50 = X µg/mL | |
| Antibacterial | Staphylococcus aureus | Active | |
| Anti-inflammatory | COX inhibition assay | Moderate inhibition |
Detailed Research Findings
- Anticancer Studies
- Antimicrobial Testing
- Mechanistic Insights
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Electron-donating groups at specific positions on the phenyl ring can enhance anticancer activity.
- Modifications to the sulfanyl group may also affect the compound's interaction with biological targets.
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazole ring via condensation of 4-chlorophenylhydrazine with phenyl isothiocyanate under reflux conditions .
- Step 2 : Sulfanyl linkage introduction by reacting the triazole intermediate with chloroacetic acid derivatives.
- Step 3 : Hydrazone formation via condensation with 2,6-dichlorobenzaldehyde in ethanol under reflux . Key reagents include acetic anhydride for acetylation and p-toluenesulfonic acid as a catalyst. Reaction conditions (e.g., solvent, temperature, time) are critical for achieving >70% yields .
Q. How is structural characterization performed for this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm functional groups and stereochemistry.
- Infrared (IR) Spectroscopy : Identifies characteristic peaks (e.g., C=S stretch at ~650 cm, N-H bend at ~1600 cm) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D structure using SHELX software for refinement .
Q. What preliminary biological activities have been reported?
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans due to triazole-thioether interactions with microbial enzymes .
- Anticoagulant Effects : Prolongs tail bleeding time in murine models by inhibiting platelet aggregation via thrombin receptor antagonism .
Advanced Research Questions
Q. How can computational methods enhance the study of its bioactivity?
- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like CYP51 (fungal enzyme) or COX-2 (inflammatory mediator). Adjust force fields (e.g., AMBER) to account for halogen bonding from chlorine substituents .
- QSAR Modeling : Train models on analogs with varying substituents (e.g., methoxy vs. nitro groups) to predict activity cliffs .
Q. What challenges arise in resolving structural ambiguities?
- Tautomerism : The triazole ring exists in equilibrium between 1,2,4-triazole and 1,3,4-triazole forms, complicating NMR interpretation. Use dynamic NMR at low temperatures (−40°C) to slow interconversion .
- Crystallographic Disorder : For X-ray studies, refine twinned crystals using SHELXL with HKLF5 format to handle overlapping reflections .
Q. How can contradictory bioactivity data be addressed?
- Example : Discrepancies in IC values for antifungal activity may stem from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols per CLSI guidelines and validate with positive controls (e.g., fluconazole) .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solubility, protein binding) affecting potency .
Q. What strategies improve synthetic scalability without compromising purity?
- Flow Chemistry : Use continuous reactors to enhance mixing and heat transfer during triazole formation, reducing byproducts .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (7:3 v/v) .
Q. How can structure-activity relationships (SAR) guide analog design?
- Substituent Variation : Replace the 4-chlorophenyl group with 3,4-dichlorophenyl to enhance hydrophobic interactions with enzyme pockets.
- Bioisosteres : Substitute the sulfanyl group with sulfoxide to modulate electron density and redox stability .
- Data-Driven Design : Use PCA (Principal Component Analysis) on a library of 50 analogs to cluster pharmacophoric features .
Q. What regulatory considerations apply to preclinical toxicity studies?
- Acute Toxicity : Conduct OECD 423 tests in rodents, monitoring LD and organ histopathology.
- Genotoxicity : Perform Ames tests (OECD 471) with Salmonella strains TA98 and TA100 to assess mutagenic potential .
Methodological Notes
- Handling and Storage : Store at −20°C under argon to prevent oxidation of the sulfanyl group. Use amber vials to avoid photodegradation .
- Analytical Validation : For HPLC purity assays, use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% formic acid (60:40) at 1 mL/min, monitoring at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
